(4-(Benzylamino)phenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(benzylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-11-13-6-8-14(9-7-13)15-10-12-4-2-1-3-5-12/h1-9,15-16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBBBNWQQIUOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162927 | |
| Record name | N-Benzyl-4-hydroxymethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145153-06-6 | |
| Record name | N-Benzyl-4-hydroxymethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145153066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-4-hydroxymethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Benzylamino Phenyl Methanol
Established Synthetic Routes
Established synthetic routes to (4-(Benzylamino)phenyl)methanol primarily rely on reduction-based methodologies and, to a lesser extent, multi-component reactions. These methods are well-documented and provide reliable access to the target molecule.
Reduction-Based Syntheses
Reduction-based syntheses are a cornerstone in the preparation of this compound. These approaches typically involve the reduction of a carbonyl group, an imine, or a nitro group at a key stage of the synthesis.
The synthesis of this compound can be envisioned through the reduction of a corresponding ketone precursor, such as 4-(benzylamino)benzaldehyde. In this approach, the aldehyde functionality is selectively reduced to a primary alcohol. A variety of reducing agents can be employed for this transformation.
A common and effective method is the use of sodium borohydride (B1222165) (NaBH₄). This reagent is known for its chemoselectivity in reducing aldehydes and ketones in the presence of other functional groups. commonorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature.
| Precursor | Reducing Agent | Solvent | Conditions | Product |
| 4-(Benzylamino)benzaldehyde | Sodium Borohydride (NaBH₄) | Methanol | Room Temperature | This compound |
The general procedure involves the dissolution of the 4-(benzylamino)benzaldehyde in the chosen solvent, followed by the portion-wise addition of sodium borohydride. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, a standard aqueous workup is performed to isolate the desired product.
A highly versatile and widely used method for the synthesis of secondary amines is reductive amination, which proceeds through the reduction of an imine intermediate. commonorganicchemistry.com For the synthesis of this compound, this can be achieved in a one-pot reaction between 4-hydroxybenzaldehyde and benzylamine (B48309), followed by in-situ reduction of the formed imine. Alternatively, 4-aminobenzyl alcohol can be reacted with benzaldehyde (B42025).
The imine formation is typically acid-catalyzed and reversible. The subsequent reduction of the imine is the irreversible step that drives the reaction to completion. A common reducing agent for this purpose is sodium borohydride (NaBH₄). redalyc.orgorientjchem.org The reaction is often performed in alcoholic solvents. To enhance the rate of imine formation, a cation exchange resin like DOWEX(R)50WX8 can be employed. scielo.org.mx
Another effective method for the reduction of the imine intermediate is catalytic transfer hydrogenation. This method avoids the use of metal hydrides and often employs a metal catalyst and a hydrogen donor. A system comprising inexpensive commercial zinc dust and ammonium (B1175870) formate in methanol at ambient temperature provides a simple and chemoselective protocol for the reduction of imines to the corresponding secondary amines. researchgate.netscispace.com
| Aldehyde/Ketone | Amine | Reducing System | Solvent | Conditions |
| 4-Hydroxybenzaldehyde | Benzylamine | NaBH₄ / DOWEX(R)50WX8 | Tetrahydrofuran | Room Temperature |
| 4-Aminobenzyl alcohol | Benzaldehyde | Zinc dust / Ammonium formate | Methanol | Ambient Temperature |
An alternative synthetic strategy involves the reduction of a nitro group to an amine. This can be a key step in a multi-step synthesis of this compound. A plausible route begins with the reduction of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol.
A documented method for this transformation utilizes a hydrazine hydrate-raney nickel system. google.com In this procedure, 4-nitrobenzyl alcohol is dissolved in an alcohol such as methanol, ethanol, or isopropanol, and treated with Raney nickel and hydrazine hydrate under reflux conditions. This method is reported to be convenient, high-yielding, and scalable. google.com
Following the successful reduction, the resulting 4-aminobenzyl alcohol can then be subjected to N-benzylation to yield the final product, this compound. This subsequent step can be achieved through various standard N-alkylation methods.
| Starting Material | Reagents | Solvent | Yield of Intermediate |
| 4-Nitrobenzyl alcohol | Hydrazine hydrate, Raney Nickel | Methanol | 93.5% |
| 4-Nitrobenzyl alcohol | Hydrazine hydrate, Raney Nickel | Isopropanol | 91.1% |
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. The Ugi and Petasis reactions are prominent examples of MCRs that can be adapted for the synthesis of substituted amino alcohols.
A hypothetical Ugi four-component reaction could involve 4-formylbenzoic acid (as the aldehyde component), benzylamine (as the amine component), a suitable isocyanide, and a reducing agent that can selectively reduce the carboxylic acid in the presence of the newly formed amide. The initial Ugi product would be a bis-amide which would then require selective reduction of the carboxylic acid-derived amide or the carboxylic acid itself to the alcohol. The Ugi reaction is typically exothermic and proceeds rapidly in polar aprotic solvents like DMF, although methanol and ethanol are also effective. wikipedia.org
The Petasis reaction, also known as the borono-Mannich reaction, is another powerful MCR for the synthesis of substituted amines, including amino alcohols. wikipedia.orgorganic-chemistry.org A potential Petasis reaction for the synthesis of this compound could involve the reaction of 4-hydroxybenzaldehyde, benzylamine, and a vinyl- or aryl-boronic acid. The choice of boronic acid would influence the final structure, and subsequent modification might be necessary to arrive at the target molecule. The Petasis reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgnih.gov
Advanced and Sustainable Synthetic Strategies
In line with the principles of green chemistry, advanced and sustainable synthetic strategies aim to reduce environmental impact, improve efficiency, and utilize renewable resources.
Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes capable of catalyzing the reduction of imines to amines with high stereoselectivity. nih.gov An enzymatic approach to this compound could involve the in-situ formation of the imine from 4-hydroxybenzaldehyde and benzylamine, followed by reduction catalyzed by a suitable IRED or RedAm. This approach would operate under mild aqueous conditions and avoid the use of toxic reagents.
The use of green solvents is another key aspect of sustainable synthesis. acs.orgnih.govneuroquantology.comgarph.co.uk Replacing traditional volatile organic compounds with water, ethanol, or other bio-based solvents can significantly reduce the environmental footprint of a synthetic process. The reductive amination routes described above can often be adapted to be performed in greener solvent systems.
Flow chemistry represents a technological advancement in chemical synthesis, offering improved safety, efficiency, and scalability. vapourtec.comresearchgate.netresearchgate.netacs.org A continuous flow process for the synthesis of this compound could involve pumping solutions of the reactants through a heated reactor containing a packed-bed of a heterogeneous catalyst. For instance, a flow reactor could be packed with a solid-supported acid catalyst for imine formation, followed by a column containing a supported reducing agent for the subsequent reduction. This approach allows for precise control over reaction parameters and can lead to higher yields and purity of the final product.
| Strategy | Key Features | Potential Application to this compound Synthesis |
| Biocatalysis | High selectivity, mild conditions, aqueous media | Enzymatic reduction of the imine formed from 4-hydroxybenzaldehyde and benzylamine using an imine reductase (IRED). |
| Green Solvents | Reduced environmental impact, improved safety | Performing reductive amination in water or ethanol instead of chlorinated solvents. |
| Flow Chemistry | Enhanced safety, efficiency, and scalability | Continuous synthesis using packed-bed reactors containing immobilized catalysts for imine formation and reduction. |
Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For a multi-step synthesis leading to this compound, these principles can be applied effectively at the precursor synthesis stage.
An eco-friendly approach can be utilized in the synthesis of the key intermediate, 4-aminobenzyl alcohol. One notable green method is the electrochemical reduction of p-nitrobenzaldehyde researchgate.net. This method avoids harsh chemical reducing agents and minimizes waste, representing a clean and environmentally conscious synthetic pathway researchgate.net. The process is carried out under controlled current, providing a selective and efficient conversion researchgate.net.
The ideal of catalyst-free synthesis, which reduces reliance on often expensive and toxic metal catalysts, is a core tenet of green chemistry. While a direct catalyst-free synthesis for the final assembly of this compound is not prominently described, the principles can be applied to related transformations. For instance, facile and selective conversions of benzylic bromides to benzaldehydes have been achieved using hydrogen peroxide in an aqueous medium without any catalyst researchgate.net. Ultrasound-assisted organic synthesis is another technique that can enhance reaction rates and often allows for catalyst-free conditions in an aqueous medium researchgate.net. These methodologies highlight a potential direction for future research in synthesizing the target compound or its precursors without catalytic assistance.
Performing organic reactions in water is highly desirable from an environmental and economic standpoint researchgate.net. The synthesis of precursors or the final compound in aqueous systems would be a significant green advancement. Although specific procedures for this compound in water are not detailed, many organic reactions, including reductions and coupling reactions, have been successfully adapted to aqueous media researchgate.net. The use of water as a solvent benefits from its non-toxic, non-flammable nature and unique reactivity effects that can sometimes accelerate reactions researchgate.net.
Chemo- and Regioselective Synthesis
The most practical route to this compound involves the reductive amination between 4-aminobenzyl alcohol and benzaldehyde. This reaction is a prime example of chemoselectivity. The process involves the initial formation of a Schiff base (imine) intermediate, which is then selectively reduced to the secondary amine.
Modern reducing agents are crucial for achieving this selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent that can reduce the iminium ion intermediate in the presence of the more reactive aldehyde starting material, allowing for a one-pot procedure masterorganicchemistry.com. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective at selectively reducing imines over carbonyls masterorganicchemistry.com. The use of a sodium borohydride (NaBH₄) and acetic acid system has also been shown to be an effective agent for imine reduction, tolerating other functional groups like nitro and carboxyl groups arkat-usa.org.
The regioselectivity of the synthesis is controlled by the choice of starting materials, in this case, para-substituted benzene (B151609) rings (4-aminobenzyl alcohol and benzaldehyde), ensuring the formation of the desired 1,4-disubstituted product.
| Reagent | Selectivity | Typical Solvents | Reference |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reduces imines/iminium ions; does not reduce aldehydes/ketones. | Dichloroethane (DCE), Tetrahydrofuran (THF) | masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Reduces imines/iminium ions at acidic pH; much slower reduction of aldehydes/ketones. | Methanol (MeOH) | masterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones; used after imine formation is complete. | Methanol (MeOH), Ethanol (EtOH) | commonorganicchemistry.com |
| Sodium Borohydride / Acetic Acid | Effective for imine and iminium salt reduction; tolerates nitro and carboxyl groups. | N/A | arkat-usa.org |
Asymmetric Synthesis and Chiral Induction for Derivatives
The parent compound, this compound, is achiral. However, the principles of asymmetric synthesis can be applied to create chiral derivatives, which are of significant interest in medicinal chemistry. For example, a chiral center can be introduced at the carbon bearing the hydroxyl group, leading to derivatives like (R)- or (S)-1-(4-(benzylamino)phenyl)ethanol.
The synthesis of such chiral derivatives could be approached in several ways:
Asymmetric Reduction: Starting from the corresponding ketone precursor, 4-(benzylamino)acetophenone, an asymmetric reduction using a chiral catalyst (e.g., a chiral ruthenium or rhodium complex) with a hydrogen source would yield the enantioenriched alcohol.
Use of Chiral Auxiliaries or Catalysts: Chiral sulfinyl groups, for instance, are recognized as versatile platforms for novel chiral ligands and organocatalysts in asymmetric synthesis researchgate.net.
Enantioselective N-acylation: For derivatives with axial chirality, organocatalytic atroposelective N-acylation reactions have been developed to synthesize N-N axially chiral compounds with high enantioselectivity nih.govrsc.org.
These strategies are at the forefront of modern synthetic chemistry and provide a clear pathway for the construction of specific, optically active derivatives of the core this compound structure researchgate.netnih.gov.
Precursor-Based Synthesis and Transformations
As established, the most logical and well-documented approach to synthesizing this compound is through its precursors. This strategy breaks down the synthesis into two key stages: the formation of a functionalized aminobenzyl alcohol and the subsequent N-benzylation.
Stage 1: Synthesis of 4-Aminobenzyl Alcohol
The precursor 4-aminobenzyl alcohol is an important intermediate google.com. It can be prepared via the reduction of either 4-nitrobenzyl alcohol or 4-nitrobenzaldehyde.
A common laboratory-scale method involves the reduction of 4-nitrobenzyl alcohol using Raney nickel as a catalyst and hydrazine hydrate as the reducing agent in an alcohol solvent like isopropanol or methanol google.com. This method provides high yields of the desired product google.com.
| Starting Material | Reagents | Solvent | Yield | Reference |
| 4-Nitrobenzyl alcohol | Hydrazine hydrate, Raney Nickel | Isopropanol | 91.1% | google.com |
| 4-Nitrobenzyl alcohol | Hydrazine hydrate, Raney Nickel | Methanol | 93.5% | google.com |
| p-Nitrobenzaldehyde | Electrochemical Reduction | Aqueous Methanol | N/A | researchgate.net |
Stage 2: Reductive Amination to Yield this compound
With 4-aminobenzyl alcohol in hand, the final step is a reductive amination with benzaldehyde. This reaction forms the target molecule.
The general procedure involves mixing the 4-aminobenzyl alcohol and benzaldehyde, often in a solvent like methanol or dichloroethane. The reaction may be performed in one pot by adding a chemoselective reducing agent like NaBH(OAc)₃ directly to the mixture. Alternatively, the imine can be allowed to form first, followed by the addition of a less selective reducing agent such as NaBH₄ masterorganicchemistry.comcommonorganicchemistry.com. The choice of conditions allows for a high-yielding and clean conversion to the final this compound product.
Chemical Reactivity and Mechanistic Investigations of 4 Benzylamino Phenyl Methanol
Fundamental Reaction Pathways
The reactivity of (4-(Benzylamino)phenyl)methanol can be systematically explored by considering the reactions associated with each of its functional groups.
Reactions Involving the Benzylamino Moiety
The secondary amine of the benzylamino group is nucleophilic and can participate in several important chemical transformations.
N-Alkylation: The nitrogen atom of the benzylamino group can be further alkylated to form a tertiary amine. This reaction typically involves the use of an alkyl halide. More modern and sustainable methods for N-alkylation utilize alcohols as alkylating agents, catalyzed by transition metal complexes, such as those based on iridium or manganese. scirp.orgnih.gov These "borrowing hydrogen" or "hydrogen autotransfer" methodologies proceed through the temporary oxidation of the alcohol to an aldehyde, followed by reductive amination. nih.gov
N-Acylation: The benzylamino group can be acylated to form an amide. This is typically achieved by reacting this compound with an acid chloride or anhydride. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. This reaction is generally facile due to the nucleophilicity of the nitrogen atom. google.com
Aromatic Ring Functionalization
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the benzylamino and hydroxymethyl substituents influence the position of incoming electrophiles. Both the amino group (after N-benzylation) and the hydroxymethyl group are ortho-, para-directing activators. The powerful activating and ortho-, para-directing effect of the amino group generally dominates.
Electrophilic Substitution: Reactions such as halogenation, nitration, and sulfonation can introduce new functional groups onto the aromatic ring. Due to the activating nature of the substituents, these reactions are expected to proceed under relatively mild conditions. The incoming electrophile will preferentially add to the positions ortho to the benzylamino group.
Formation of Heterocyclic Scaffolds Utilizing this compound and Related Aminophenylmethanols
The bifunctional nature of aminophenylmethanols, including this compound, makes them valuable precursors for the synthesis of various heterocyclic compounds through cyclization and condensation reactions.
Mechanistic Elucidation of Key Transformations
The chemical behavior of this compound is intrinsically linked to the reactivity of the N-benzylaniline scaffold. Mechanistic studies on this class of compounds, particularly focusing on oxidation reactions, have provided significant insights into the kinetic profiles, transient intermediates, and the influence of the reaction environment on the transformation pathways.
Kinetic Studies of Reaction Mechanisms
Kinetic investigations into the oxidation of N-benzylanilines, the core structure of this compound, have been instrumental in understanding the rate-determining steps and the electronic effects of substituents on the reaction course. A notable study on the oxidation of N-benzylanilines to benzylideneanilines using iodine in alkaline methanol revealed that the reaction rate is dependent on the concentrations of both the N-benzylaniline and the active oxidant, methyl hypoiodite (MeOI), which is formed in situ. rsc.org
The reaction kinetics were found to follow different rate laws depending on the relative concentrations of the alkali and iodine. rsc.org
With a large excess of alkali, the rate is expressed as: v = k[PhCH₂NHPh][MeOI]
With a small excess of alkali, the rate changes to: v = k'[PhCH₂NHPh]([MeO⁻]t/[I₂]t – 1)
Further kinetic analysis involved examining the influence of substituents on both the aniline (B41778) and benzyl (B1604629) rings at 25°C. The Hammett equation was used to correlate the reaction rates with the electronic properties of the substituents, yielding important mechanistic information. A negative ρ value of –1.15 was obtained for substituents on the aniline ring, indicating that electron-donating groups on this ring accelerate the reaction by stabilizing a positive charge that develops in the transition state. Conversely, a positive ρ value of +0.38 was found for substituents on the benzyl ring, suggesting that electron-withdrawing groups on this ring increase the reaction rate. rsc.org Similar studies on the oxidation of related N-benzyl-N-methylhydroxylamines also yielded negative ρ values from Hammett plots, reinforcing the concept of a developing positive center in the transition state of these oxidation processes. rsc.org
Table 1: Effect of Substituent Position on Oxidation Rate of N-Benzylanilines rsc.org
| Substituent Ring | Hammett ρ Value | Interpretation |
|---|---|---|
| Aniline Ring | -1.15 | Reaction is accelerated by electron-donating groups. |
| Benzyl Ring | +0.38 | Reaction is accelerated by electron-withdrawing groups. |
This kinetic data supports a mechanism where the rate-determining step involves an attack on both the amine nitrogen and a benzylic proton. rsc.org
Investigation of Reaction Intermediates
The elucidation of reaction mechanisms is heavily reliant on the identification and characterization of transient intermediates. For transformations involving this compound and related N-benzylanilines, several key intermediates have been proposed or identified through mechanistic studies.
In the halogen-mediated oxidation of N-benzylanilines in alkaline methanol, the proposed mechanism involves a rate-determining attack of hypohalite on the amine. This leads to the formation of a zwitterionic intermediate, which then rearranges to an N-α-halogenobenzylaniline. This intermediate is unstable and is subsequently dehydrohalogenated to yield the final benzylideneaniline product. rsc.org
In other oxidative systems, different intermediates are key. For instance, the oxidation of N-aryl(benzyl)amines using potassium persulfate is proposed to proceed through an initial oxidation to an iminium ion, which serves as a key intermediate for subsequent transformations. beilstein-journals.org Similarly, electrochemical oxidation of benzylamine (B48309) derivatives can yield a corresponding iminium product. mdpi.com
Furthermore, investigations into the microsomal metabolism of 4-substituted N-benzylanilines have provided direct evidence for other types of intermediates. These metabolic studies, which mimic oxidative transformations, have identified aryl nitrones and N-hydroxy derivatives as products of N-oxidation. nih.gov The identification of the N-hydroxy derivative of N-benzyl-4-chloroaniline was noted as the first direct evidence of microsomal N-hydroxylation of a secondary aniline, highlighting the diversity of possible reactive intermediates. nih.gov
Table 2: Proposed and Identified Intermediates in N-Benzylaniline Transformations
| Reaction Type | Key Intermediate(s) | Source(s) |
|---|---|---|
| Halogenation in Alkaline Methanol | Zwitterion, N-α-halogenobenzylaniline | rsc.org |
| Sulfate Radical Anion Oxidation | Iminium Ion | beilstein-journals.org |
| Microsomal Metabolism (Oxidation) | Aryl Nitrones, N-hydroxy derivatives | nih.gov |
Solvent Effects on Reactivity and Selectivity
The choice of solvent can profoundly impact the rate and outcome of chemical reactions by influencing the stability of reactants, products, and, most importantly, transition states and intermediates. wikipedia.orgresearchgate.net The principles governing these interactions are critical to understanding the reactivity of this compound.
Generally, reaction rates are accelerated when the solvent stabilizes the transition state to a greater extent than the starting materials. wikipedia.org The Hughes-Ingold rules provide a framework for predicting solvent effects based on the charge development in the transition state. wikipedia.org
An increase in solvent polarity will accelerate reactions where the activated complex is more charged than the reactants. wikipedia.org
Conversely, an increase in solvent polarity will decrease the rates of reactions where the charge is more dispersed or neutralized in the activated complex compared to the reactants. wikipedia.org
For reactions involving polar or charged intermediates, such as the iminium or zwitterionic species seen in N-benzylaniline oxidations, polar solvents are expected to play a significant role. Polar, protic solvents like water and alcohols are particularly effective at stabilizing ions through hydrogen bonding and dipole-dipole interactions. libretexts.org This stabilization can lower the energy of a charged transition state, thereby lowering the activation barrier and increasing the reaction rate. libretexts.org
Experimental observations support these principles. In the oxidation of N-(arylsulfonyl)benzylamines, changing the solvent from acetonitrile to water was shown to influence product formation, with a trace amount of product observed in water while the reaction did not proceed in acetonitrile under the initial conditions. beilstein-journals.org In other systems, such as the reactions of certain phosphate esters, a change from a polar solvent like water to a less polar one can lead to a decrease in the reaction rate. This is often attributed to an increase in the activation enthalpy in the less polar solvent. nih.gov The choice of solvent can even be significant enough to alter the reaction mechanism entirely. nih.gov
Table 3: General Solvent Effects on Reaction Rates Based on Polarity wikipedia.org
| Charge Development in Transition State (vs. Reactants) | Effect of Increasing Solvent Polarity |
|---|---|
| Charge created or increased | Rate increases |
| Charge dispersed or decreased | Rate decreases |
| No significant change in charge | Little to no effect on rate |
Advanced Spectroscopic Characterization Methodologies for 4 Benzylamino Phenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional and two-dimensional NMR spectra, the connectivity and spatial relationships of atoms within (4-(Benzylamino)phenyl)methanol can be established.
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two phenyl rings will appear in the downfield region, typically between 6.5 and 7.5 ppm. The protons on the phenyl ring bearing the amino group will show a splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring (two doublets), while the protons of the benzyl (B1604629) group's phenyl ring will present a more complex multiplet. The methylene (B1212753) protons of the benzyl group (PhCH₂-N) and the hydroxymethyl group (-CH₂OH) are expected to appear as singlets or broadened signals in the range of 4.2-4.7 ppm. The protons of the amine (N-H) and alcohol (O-H) groups will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. For this compound, distinct signals for each carbon atom are anticipated. The aromatic carbons will resonate in the region of 110-150 ppm. The carbon attached to the nitrogen atom will be found in the upfield part of this aromatic region, while the carbon bearing the hydroxymethyl group will be in a similar range. The benzylic carbon (PhCH₂) and the hydroxymethyl carbon (-CH₂OH) will appear in the more upfield region, typically between 45 and 65 ppm. Data from the closely related compound, 4-(Benzylamino)phenol, shows aromatic carbons in the range of 115-150 ppm and a benzylic carbon signal around 48 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |
| Aromatic (C₆H₄) | 6.60 - 7.20 | Two Doublets |
| Methylene (Ar-CH₂-N) | ~4.3 | Singlet |
| Methylene (-CH₂-OH) | ~4.6 | Singlet |
| Amine (N-H) | Variable | Broad Singlet |
| Alcohol (O-H) | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic (C-N) | ~148 |
| Aromatic (C-CH₂OH) | ~130 |
| Aromatic (C₆H₅ & C₆H₄) | 113 - 140 |
| Methylene (-CH₂-OH) | ~65 |
| Methylene (Ar-CH₂-N) | ~48 |
Two-dimensional NMR techniques are powerful for establishing correlations between different nuclei, thereby providing a more detailed structural picture.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent aromatic protons on both phenyl rings, confirming their substitution patterns. It would also help to differentiate the signals of the two aromatic systems. rsc.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. ugm.ac.id This is extremely useful for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal for the hydroxymethyl group would show a cross-peak with its corresponding carbon signal. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This can provide insights into the preferred conformation of the molecule in solution. For instance, NOESY could reveal spatial proximity between the benzyl methylene protons and the protons on the aniline (B41778) ring. rsc.org
X-ray Crystallography for Solid-State Structure Elucidation
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group and the N-H stretching of the secondary amine. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methylene groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range, and the C-O stretching of the primary alcohol should appear between 1000 and 1050 cm⁻¹.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the aromatic rings. The C-H stretching vibrations would also be visible. Studies on related molecules like N-benzylaniline show characteristic Raman bands that can be assigned to specific vibrational modes of the benzyl and aniline moieties. researchgate.net
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (Amine) | Stretching | 3300 - 3500 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-O (Alcohol) | Stretching | 1000 - 1050 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation and the presence of chromophores and auxochromes.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorptions characteristic of the substituted benzene rings. The benzyl group itself is a relatively weak chromophore. The key feature will be the electronic transitions associated with the 4-aminophenyl moiety. The nitrogen lone pair of the amino group acts as an auxochrome, which can interact with the π-system of the phenyl ring, leading to a red shift of the absorption bands compared to unsubstituted benzene. Typically, compounds with an N-phenyl group exhibit absorption maxima in the UV region. biointerfaceresearch.com The spectrum is likely to show a strong absorption band below 300 nm.
Fluorescence Spectroscopy: Many aromatic amines exhibit fluorescence, and the emission properties are often sensitive to the polarity of the solvent. researchgate.net It is plausible that this compound would exhibit fluorescence upon excitation at its absorption maximum. The emission wavelength and quantum yield would be influenced by the nature of the excited state, which could have some intramolecular charge transfer character from the nitrogen atom to the phenyl ring. The fluorescence properties of related N-aryl amino compounds have been studied, and they often show solvatochromic shifts in their emission spectra, indicating a change in the dipole moment upon excitation. researchgate.net
Derivatization Strategies for 4 Benzylamino Phenyl Methanol
Chemical Modification for Enhanced Reactivity and Selectivity
The dual functionality of (4-(Benzylamino)phenyl)methanol allows for a range of chemical modifications to tune its reactivity and selectivity. The presence of the hydroxyl and amino groups opens the door to a variety of reactions.
The hydroxyl group can be converted to a more reactive leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, it can be oxidized to an aldehyde or carboxylic acid, providing a handle for subsequent transformations like Wittig reactions or amide bond formations.
The secondary amine is also a site for various modifications. It can be acylated to form amides, which can alter the electronic properties of the aromatic ring and influence the reactivity of the hydroxyl group. Furthermore, the nitrogen atom can be alkylated or arylated to introduce new substituents.
Strategic protection of one functional group allows for selective reaction at the other. For instance, the hydroxyl group can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, allowing for selective modification of the amino group. Conversely, the amino group can be protected, for example as a carbamate, to direct reactions to the hydroxyl group.
Recent research has highlighted the use of chiral C2-symmetric Cu(II) catalysts in the derivatization of alcohols, which can lead to the formation of α-azido esters, providing a pathway to orthogonally protected amino acids. wikipedia.org This approach underscores the potential for developing highly selective transformations for molecules like this compound. wikipedia.org
Table 1: Potential Derivatization Reactions for Enhanced Reactivity and Selectivity
| Functional Group | Reaction Type | Reagent/Catalyst Examples | Product Functional Group |
| Hydroxyl | Esterification | Acyl chlorides, Carboxylic anhydrides | Ester |
| Hydroxyl | Etherification | Alkyl halides (Williamson ether synthesis) | Ether |
| Hydroxyl | Oxidation | PCC, DMP, TEMPO | Aldehyde |
| Hydroxyl | Oxidation | Jones reagent, KMnO4 | Carboxylic Acid |
| Amino | Acylation | Acyl chlorides, Anhydrides | Amide |
| Amino | Alkylation | Alkyl halides | Tertiary Amine |
| Amino | Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc-protected Amine |
Strategies for Chiral Derivatization and Resolution
As this compound is a prochiral molecule, the development of chiral derivatives is a significant area of interest, particularly for applications in asymmetric synthesis and pharmaceuticals. Chiral derivatization can be achieved through several strategies, primarily involving the use of chiral derivatizing agents (CDAs) or enantioselective catalysis.
CDAs are optically pure compounds that react with both enantiomers of a racemic mixture to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC. For amino alcohols, a variety of CDAs are available that can react with either the hydroxyl or the amino group. For example, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride can be used to form diastereomeric esters with the hydroxyl group.
Enantioselective catalysis offers a more direct route to chiral derivatives. This approach involves using a chiral catalyst to selectively produce one enantiomer over the other. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for the synthesis of chiral β-amino alcohols. westlake.edu.cn This method utilizes a radical polar crossover strategy to control both chemical and stereochemical selectivity. westlake.edu.cn Another approach involves the use of chiral amino alcohol ligands to promote the enantioselective addition of organozinc reagents to aldehydes, yielding chiral secondary alcohols with high enantiomeric excess. rsc.org Furthermore, a multi-catalytic, asymmetric, radical C–H amination has been developed to provide access to chiral β-amino alcohols from various starting materials. nih.gov
Table 2: Examples of Chiral Derivatization and Resolution Strategies
| Strategy | Description | Example Reagent/Catalyst |
| Chiral Derivatizing Agents (CDAs) | Reaction with a chiral agent to form separable diastereomers. | Mosher's acid, (S)-Naproxen chloride acs.org |
| Enantioselective Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Chromium-based catalysts westlake.edu.cn, Chiral amino alcohol ligands with diethylzinc (B1219324) rsc.org |
| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer, leaving the other unreacted. | Lipases for enantioselective acylation |
Analytical Derivatization Techniques (e.g., for chromatography)
For analytical purposes, particularly in chromatography, derivatization is often employed to improve the detection and separation of analytes. nih.gov Free amines and alcohols can exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing and poor resolution. jfda-online.com Derivatization can increase the volatility of the analyte for gas chromatography (GC) or enhance its detectability for high-performance liquid chromatography (HPLC). nih.govresearchgate.net
For GC analysis, silylation is a common derivatization technique for both alcohols and amines. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the hydroxyl and amino groups into their corresponding trimethylsilyl (B98337) derivatives. These derivatives are more volatile and less polar, leading to improved peak shape and resolution. researchgate.net Another approach for alcohols is the use of phenyldimethylchlorosilane (PhDMClS), which creates a derivative with a longer retention time, moving its signal away from volatile interferences. nih.gov
For HPLC analysis, derivatization is often used to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors. researchgate.net A variety of reagents are available for this purpose. For example, 9-fluorenylmethyl chloroformate (FMOC-Cl) reacts with both alcohols and amines to produce highly fluorescent derivatives. nih.gov Other reagents, such as 2-(9-carbazole)-ethyl-chloroformate (CEOC), have been developed for the specific derivatization of aromatic amines, forming stable, fluorescent products. researchgate.net Similarly, reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) and 2-(9-acridone)-acetic acid (AAA) can be used for the precolumn derivatization of primary aromatic amines, allowing for sensitive fluorescence detection. nih.gov For secondary amines, reagents like 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can be employed. mdpi.com
Table 3: Analytical Derivatization Reagents for Chromatography
| Technique | Reagent | Target Functional Group(s) | Purpose |
| GC-MS | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Amino | Increase volatility, improve peak shape researchgate.net |
| GC-MS | Phenyldimethylchlorosilane (PhDMClS) | Hydroxyl | Increase retention time, avoid interferences nih.gov |
| HPLC-FLD | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Hydroxyl, Amino | Add a fluorescent tag for enhanced detection nih.gov |
| HPLC-FLD | 2-(9-Carbazole)-ethyl-chloroformate (CEOC) | Aromatic Amines | Pre-column fluorescent derivatization researchgate.net |
| HPLC-FLD | 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Secondary Amines | Fluorogenic labeling mdpi.com |
Role As an Intermediate in Complex Organic Synthesis
Building Block for Nitrogen-Containing Heterocycles
The unique structure of (4-(Benzylamino)phenyl)methanol, combining an N-benzylated aniline (B41778) moiety with a hydroxymethyl group, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. nih.govmdpi.comsigmaaldrich.commsesupplies.com The alcohol can be readily oxidized to an aldehyde, which can then participate in cyclization reactions with the appropriately positioned amino group or other reagents to form heterocyclic rings.
Quinolines and Tetrahydroquinolines: The synthesis of quinoline (B57606) and its derivatives is a significant area of organic chemistry, given their prevalence in biologically active compounds. derpharmachemica.com this compound can serve as a key starting material for N-substituted tetrahydroquinolines. For instance, in a process analogous to reductive amination followed by cyclization, the molecule's aniline-like portion can react with suitable partners. A notable application is in the synthesis of N-aryl tetrahydroquinolines (ATHQs), which are recognized for their pharmaceutical potential. organic-chemistry.org One-pot methods involving the reduction of quinolines and subsequent N-arylation have been developed, showcasing the utility of N-aryl building blocks. organic-chemistry.org The (4-(Benzylamino)phenyl) moiety can be incorporated to create complex ATHQs. organic-chemistry.orgnih.gov
Benzimidazoles: The benzimidazole (B57391) scaffold is another critical pharmacophore in medicinal chemistry. researchgate.netconnectjournals.com The general synthesis of 2-substituted benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. connectjournals.comnih.govresearchgate.net this compound, after oxidation of its alcohol function to an aldehyde, can react with an o-phenylenediamine derivative. The resulting product would be a 2-aryl-1H-benzo[d]imidazole, where the aryl group is the (4-(benzylamino)phenyl) moiety. This strategy allows for the introduction of the bulky and potentially modulating benzylamino group onto the benzimidazole core. nih.govrsc.org
The following table summarizes the role of this compound as a building block for these heterocycles.
| Heterocycle Class | Synthetic Strategy | Role of this compound | Resulting Structure |
| Tetrahydroquinolines | Reductive Cyclization / N-Arylation | Serves as the N-aryl precursor. | N-(4-(hydroxymethyl)phenyl)tetrahydroquinolines (after debenzylation) or related N-aryl structures. organic-chemistry.org |
| Benzimidazoles | Condensation with o-phenylenediamines | The derived aldehyde condenses with the diamine. | 2-(4-(Benzylamino)phenyl)-1H-benzo[d]imidazole derivatives. connectjournals.comnih.gov |
Precursor for Advanced Organic Scaffolds
Beyond simple heterocycles, this compound is a precursor for more elaborate molecular frameworks, leveraging its dual functionality for sequential or one-pot synthetic strategies.
N-Aryl Tetrahydroquinoline Scaffolds: The synthesis of N-aryl tetrahydroquinolines (ATHQs) represents the construction of an advanced, pharmaceutically relevant scaffold. organic-chemistry.org Traditional methods often require harsh conditions or expensive catalysts. Modern approaches utilize boronic acid-catalyzed reductions and Chan-Evans-Lam coupling in a one-pot sequence. organic-chemistry.org In such a synthetic design, an aniline derivative is coupled with a quinoline. This compound can act as the aniline component, leading to highly functionalized ATHQs. The presence of both the benzyl (B1604629) group and the hydroxyl group offers further points for diversification, allowing for the creation of a library of complex molecules for structure-activity relationship studies. organic-chemistry.orgthieme.de
Complex Tetrahydroisoquinolines: Similarly, the related N-aryl-1,2,3,4-tetrahydroisoquinoline scaffold, which is also common in bioactive compounds, can be accessed using aniline-based precursors. thieme.deresearchgate.net Synthetic routes may involve sequences like reductive amination and palladium-catalyzed reactions. The (4-(benzylamino)phenyl) structure can be incorporated as the N-aryl moiety, leading to complex molecules with potential pharmaceutical applications. thieme.de
The versatility of this compound as a precursor is highlighted in the table below.
| Advanced Scaffold | Synthetic Method | Role of this compound | Key Features of Scaffold |
| N-Aryl Tetrahydroquinolines (ATHQs) | One-Pot Reduction/N-Arylation | Provides the N-aryl fragment. | Bioactive core for pharmaceutical and materials science applications. organic-chemistry.org |
| N-Aryl Tetrahydroisoquinolines | Reductive Amination / Pd-Catalyzed Vinylation | Acts as the N-aryl precursor. | Pharmaceutically relevant chemotype for structure-activity relationship studies. thieme.de |
Contribution to Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. bohrium.comrsc.org The structure of this compound makes it an ideal candidate for participation in MCRs.
Doebner and Povarov-type Reactions: The synthesis of quinolines can be achieved through MCRs like the Doebner reaction, which traditionally involves an aniline, an aldehyde, and pyruvic acid. nih.gov this compound can serve as the aniline component in this reaction. Furthermore, its alcohol functionality can be oxidized in situ to an aldehyde, potentially allowing it to participate in a pseudo-multicomponent reaction where it provides two of the necessary components. For example, in a Povarov-type reaction for synthesizing tetrahydroquinolines, an aniline, an aldehyde, and an alkene react. nih.gov The dual nature of the this compound scaffold could be exploited in novel MCRs to build molecular complexity rapidly. nih.gov
The potential contribution of this compound to a well-known MCR is outlined below.
| Multicomponent Reaction | Reactants | Role of this compound | Product Class |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Can serve as the aniline component. | Quinoline-4-carboxylic acids. nih.gov |
| Povarov Reaction | Aniline, Aldehyde, Alkene | Can serve as the aniline component. | Tetrahydroquinolines. nih.gov |
Supramolecular Chemistry and Self Assembly of 4 Benzylamino Phenyl Methanol Derivatives
Design and Synthesis of Supramolecular Architectures
The design of supramolecular architectures based on (4-(Benzylamino)phenyl)methanol derivatives involves the strategic placement of functional groups that can participate in specific and directional non-covalent interactions. The synthesis of these molecules is typically achieved through standard organic chemistry reactions. For instance, derivatives can be prepared via the reductive amination of 4-aminobenzyl alcohol with benzaldehyde (B42025) derivatives or through nucleophilic substitution reactions.
A key design consideration is the incorporation of recognition motifs that will drive the self-assembly process. For example, the secondary amine and hydroxyl groups in the core structure of this compound are potent hydrogen bond donors and acceptors. Modification of the benzyl (B1604629) or phenyl rings with additional functional groups can introduce further control over the self-assembly process, leading to the formation of discrete oligomers, extended networks, or complex host-guest systems.
The synthesis of related structures, such as N-alkyl(nitrobenzo)aza-crown ethers, highlights a common strategy where a functionalized benzocrown ether undergoes ring-opening by an amine, followed by cyclization to create a new macrocyclic host. researchgate.net This approach allows for the introduction of various side chains, including a benzyl group, which can influence the complexation properties of the final supramolecular host. researchgate.net
Host-Guest Interactions
Host-guest chemistry is a central theme in supramolecular chemistry, where a larger host molecule encapsulates a smaller guest molecule. Derivatives of this compound can act as guests for various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. The binding is driven by a combination of hydrophobic interactions, where the aromatic rings of the guest are included within the host's cavity, and hydrogen bonding or electrostatic interactions with the host's portal or exterior.
For example, studies on the interaction of 2-phenylbenzimidazole, a structurally related compound, with dicyclohexanocucurbit researchgate.neturil (CyH2Q researchgate.net) have shown the formation of stable host-guest complexes. nih.gov Under acidic conditions, spectroscopic studies, including NMR and UV-Vis, indicated the formation of a 2:1 complex between the host and guest. nih.gov X-ray crystallography of a similar system using a structural inducer revealed a 1:3 host-guest ratio, demonstrating the complexity and tunability of these interactions. nih.gov The study also highlighted the use of such complexes as fluorescent probes for the detection of metal ions like Fe³⁺. nih.gov
The table below summarizes the host-guest interactions observed with a related guest molecule and a cucurbituril (B1219460) host.
| Host | Guest | Stoichiometry (Method) | Key Interactions | Application |
| Dicyclohexanocucurbit researchgate.neturil (CyH2Q researchgate.net) | 2-Phenylbenzimidazole | 2:1 (NMR, UV, Fluorescence) | Hydrophobic inclusion of phenyl/benzimidazole (B57391) ring, portal interactions | Fluorescent probe for Fe³⁺ detection |
| Dicyclohexanocucurbit researchgate.neturil (CyH2Q researchgate.net) | 2-Phenylbenzimidazole | 1:3 (X-ray crystallography with ZnCl₂) | Inclusion of guest molecules within the host cavity | Structural elucidation of host-guest complexes |
Self-Assembly Phenomena and Mechanisms
The self-assembly of this compound derivatives is primarily governed by a balance of competing intermolecular forces. The presence of both a hydrogen-bonding hydroxyl group and a phenyl group within the same molecule introduces a fascinating interplay between these interactions.
Studies on phenyl derivatives of butanol isomers have shown that the presence of a phenyl group can significantly decrease the number of O-H···O hydrogen bonds and the size of the resulting supramolecular clusters. nih.govnih.gov This is attributed to steric hindrance and the emergence of competing π-π stacking interactions between the aromatic rings. nih.govnih.gov While aliphatic alcohols tend to form well-defined hydrogen-bonded chains, the introduction of an aromatic moiety leads to a more disordered organization. nih.govnih.gov
The mechanism of self-assembly can lead to different types of aggregates. For instance, in other systems like carotenoid derivatives, the nature of the end groups dictates the formation of either H-type (card-pack) or J-type (head-to-tail) aggregates. researchgate.net Derivatives with hydroxyl functions are capable of forming closely packed H-type aggregates through intermolecular hydrogen bonds, while those lacking such groups tend to form more loosely organized J-type aggregates. researchgate.net This principle can be extended to the self-assembly of this compound derivatives, where the hydrogen-bonding capabilities of the hydroxyl and amino groups are expected to play a crucial role in directing the formation of specific aggregate structures.
The following table outlines the influence of the phenyl group on the self-assembly of alcohol derivatives.
| Compound Type | Dominant Interactions | Resulting Supramolecular Structure | Reference |
| Aliphatic Alcohols | O-H···O Hydrogen Bonding | Extended hydrogen-bonded clusters | nih.govnih.gov |
| Phenyl-substituted Alcohols | Weaker O-H···O Hydrogen Bonding, π-π Stacking | Smaller, more disordered clusters | nih.govnih.gov |
Influence of Protonation State on Supramolecular Properties
The secondary amine in the this compound structure is basic and can be protonated under acidic conditions. This change in the protonation state can have a profound impact on the supramolecular properties of its derivatives by altering the non-covalent interactions that drive self-assembly.
Protonation of the amine introduces a positive charge, which can lead to strong electrostatic repulsions between molecules, potentially disrupting existing self-assembled structures. Conversely, the newly formed ammonium (B1175870) group can act as a strong hydrogen bond donor, leading to the formation of new, charge-assisted hydrogen bonds.
This pH-dependent behavior is a common strategy for controlling supramolecular systems. For example, the self-assembly of small-molecule amphiphiles containing hydrogen-bonding units like 2-ureido-4[1H]-pyrimidinone (UPy) can be reversibly controlled by pH. nih.gov In aqueous media, these molecules form stable vesicles or micelles through hydrogen bonding. nih.gov However, increasing the pH to 9.0 or above leads to the deprotonation of the UPy unit, disrupting the hydrogen bonds and causing the disassembly of the aggregates. nih.gov A similar principle can be applied to derivatives of this compound, where a change in pH could be used to switch between assembled and disassembled states, offering a route to responsive supramolecular materials.
| Condition | Key Feature | Effect on Intermolecular Interactions | Consequence for Self-Assembly |
| Neutral/Basic pH | Neutral secondary amine | Hydrogen bonding (N-H donor/acceptor) | Formation of defined aggregates |
| Acidic pH | Protonated secondary amine (ammonium) | Electrostatic repulsion, stronger N⁺-H hydrogen bond donor | Disassembly or rearrangement into new structures |
Q & A
Q. (Basic Safety Protocols)
- Toxicity : Limited ecotoxicological data; assume acute toxicity (LD₅₀ > 500 mg/kg in rodents) and use PPE (gloves, masks) .
- Waste Management : Neutralize acidic byproducts (e.g., formic acid) before disposal. Incinerate organic waste at >1000°C .
- Biodegradation : Preliminary data suggest slow degradation in soil; prioritize catalytic methods over stoichiometric reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
